molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B117196
M. Wt: 220.17 g/mol
InChI Key: HQOYCMNAXBKANH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C7H4F3N3S . Its molecular weight is 219.19 g/mol .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed greener and more efficient synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-ones, highlighting the importance of these compounds in medicinal chemistry. A notable approach is a one-step synthesis process that emphasizes step economy, reduced catalyst loading, and easy purification, making these compounds more accessible for further study and application (Shi et al., 2018).

Novel Synthetic Routes

The development of novel synthetic routes for constructing thieno[3,2-d]pyrimidin-4(3H)-ones showcases the versatility of these compounds. These routes include methodologies that allow for the creation of a wide array of derivatives, which can be tailored for specific research applications, such as exploring new pharmaceuticals, materials, and chemical processes (Peat et al., 2006).

Anticancer Research

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise in anticancer research, with certain compounds displaying potent antitumor activities. These findings suggest potential therapeutic applications and warrant further investigation into their mechanisms of action and efficacy against various cancer types (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Research has also been conducted on the antibacterial and antifungal activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These studies have identified compounds with significant activity against a range of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Kahveci et al., 2020).

Vascular-Targeting and Anti-Angiogenic Properties

Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been investigated for their vascular-targeting and anti-angiogenic properties. These compounds could play a role in cancer treatment by inhibiting tumor growth and metastasis through the disruption of blood supply to the tumor (Gold et al., 2020).

properties

IUPAC Name

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYCMNAXBKANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599912
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

147972-26-7
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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